molecular formula C10H9NO B1301552 N-(3-ethynylphenyl)acetamide CAS No. 70933-58-3

N-(3-ethynylphenyl)acetamide

Cat. No.: B1301552
CAS No.: 70933-58-3
M. Wt: 159.18 g/mol
InChI Key: KPCKMWGCLHYFCN-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)acetamide: is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of an ethynyl group attached to the phenyl ring and an acetamide functional group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor if feeling unwell .

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It’s known that the compound is used in organic synthesis as a catalyst and intermediate

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-ethynylphenyl)acetamide. For instance, it is known to be soluble in some organic solvents like alcohols, ethers, and esters, but is poorly soluble in water . This could affect its distribution and efficacy in different environments. Additionally, it should be stored at room temperature , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

N-(3-ethynylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates . These interactions can modulate the activity of acetyltransferases, thereby affecting the acetylation status of target proteins and influencing cellular processes such as gene expression and signal transduction .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells . These effects highlight the potential of this compound as a modulator of cellular function and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can lead to alterations in phosphorylation-dependent signaling pathways, ultimately affecting cellular responses. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation of this compound . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function are dose-dependent, with higher concentrations leading to more pronounced effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved cellular responses to stress . High doses of this compound can lead to toxic effects, including cellular damage and impaired organ function . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells . These interactions highlight the complex role of this compound in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)acetamide typically involves a two-step process:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-ethynylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCKMWGCLHYFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369405
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70933-58-3
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (13.8 mL, 144 mmol) was added dropwise to a solution of 3-ethynylaniline (14.0 g, 120 mmol) and 4-(Dimethylamino-)pyridine (DMAP) (1.5 g, 12 mmol) in tetrahydrofuran (300 mL). The mixture was stirred at room temperature for 2 hours, water (100 mL) was added to the mixture and the whole was extracted with dichloromethane (2×250 mL). The combined organics was washed with 10% citric acid (100 mL) followed by saturated sodium bicarbonate solution (100 mL), dried over MgSO4, filtered and concentrated in vacuo to afford 3-(acetylamino)phenylacetylene as a yellow solid (18.3 g, 96%).
Quantity
13.8 mL
Type
reactant
Reaction Step One
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14 g
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reactant
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1.5 g
Type
catalyst
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300 mL
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solvent
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Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 250 ml 3-neck flask fitted with a condenser, nitrogen inlet and outlet, and magnetic stirrer was added 150 ml of acetic acid and 35 ml of acetic anhydride. The mixture was heated to reflux under nitrogen and cooled under nitrogen. To the cooled mixture was added 15 g (0.114 mole) of 3-aminophenylacetylene and the homogeneous solution was refluxed overnight. The cooled reaction mixture was transferred to a 500 ml one-neck flask, and the acetic acid was removed by a rotor-evaporator under high vacuum. Water (200 ml) was added to the residual oil to crystallize the solid product. The material was isolated by filtration and washed with water and then air dried. Recrystallization from carbon tetrachloride with 200 g/10 g solid plus charcoal yielded 14.4 g (79% yield) of a white crystalline product (m.p. 94°-96° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 30.0 g (0.256 mole) sample of 3-aminophenylacetylene was cooled at ice bath temperature and 27.0 ml (0.282 mole) of acetic anhydride was added dropwise. The ice bath was removed and the mixture stirred for 30 min. The mixture was diluted with ether and the resulting solution washed with water, NaHCO3 solution and brine. The organic phase was dried (K2CO3) and the solvent evaporated in vacuo. The crystalline residue was recrystallized from CHCl3 -hexane to give 60.7 g (89% yield) of crystalline N-(3-ethynylphenyl)acetamide, mp 94°-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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